Di-Boc-cystamine
Overview
Description
Di-Boc-cystamine, also known as N,N'-bis(tert-butoxycarbonyl)cystamine, is a compound that serves as a building block for the synthesis of peptides. It is characterized by the presence of a disulfide bond and protective Boc groups that shield the amine functionalities . This compound is of particular interest due to its potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of this compound involves the protection of amine groups with Boc groups, which are commonly used in peptide synthesis to prevent unwanted reactions. The molecule is located on a twofold rotation axis running through the center of the S—S bond, which is a key feature in its molecular structure . Additionally, cyclobutane-derived diamines, which are structurally related to cystamine, have been synthesized using classical malonate alkylation chemistry, highlighting the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of this compound is stabilized by N—H⋯O hydrogen bonds in its crystal packing. The presence of the disulfide bond is a significant structural feature that can undergo conformational changes and participate in various chemical reactions . The conformational preferences of related cyclobutane diamine derivatives have been evaluated by X-ray diffraction, which provides insights into the steric constraints of these molecules .
Chemical Reactions Analysis
This compound can undergo reactions typical of disulfide bonds and amines. For instance, the disulfide bond can be reduced to free thiols, which can then participate in thiol-disulfide exchange reactions. The Boc-protected amines can be deprotected under acidic conditions, allowing for further functionalization or incorporation into peptides . Additionally, cystamine derivatives have been shown to inhibit transglutaminase activity, which is relevant to their potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its protective Boc groups and the disulfide bond. The Boc groups increase the steric bulk and affect the solubility of the compound in organic solvents. The disulfide bond imparts redox activity, allowing the compound to participate in redox reactions and potentially serve as an antioxidant . The cystamine conjugate with Boc groups has been studied for its ability to form films on gold substrates, which can be used in sensor applications .
Scientific Research Applications
Chemical Warfare Agent Sensors Di-Boc-cystamine derivatives have been used to create films on gold substrates that react with chemical warfare agent (CWA) mimics. This application is crucial in the development of electrochemical sensors for CWA detection, exploiting the redox properties of these compounds (Khan, Long, Schatte, & Kraatz, 2007).
Gene Transfer Applications In gene transfer research, this compound derivatives have been designed to reduce cytotoxicity and enhance transfection activity. These derivatives exhibit higher buffer capacity and stronger DNA interactions, making them potential candidates for safer and more efficient nonviral gene vectors (Wang, Zheng, Meng, Zhang, Peng, & Zhong, 2011).
Safety and Hazards
Di-Boc-cystamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This means it can cause serious eye irritation, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Mechanism of Action
Target of Action
Di-Boc-cystamine is a supramolecular compound that is used for the treatment of cancer . It binds to collagen, which can be found in high concentrations in cancer cells .
Mode of Action
this compound stabilizes collagen, leading to a decreased uptake by tumor cells and subsequently reduced cell growth . This stabilization is a result of the compound’s interaction with its targets .
Biochemical Pathways
It is known that the compound’s action on collagen can impact several downstream effects, such as cell adhesion and proliferation .
Pharmacokinetics
The compound’s ability to bind to collagen suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include decreased uptake by tumor cells and reduced cell growth . These effects are a result of the compound’s interaction with collagen and its subsequent stabilization .
Biochemical Analysis
Biochemical Properties
Di-Boc-cystamine plays a significant role in biochemical reactions, particularly in the synthesis of thioethyl-modified peptides . It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen, which is found in high concentrations in cancer cells . This compound binds to collagen, stabilizing it and leading to decreased uptake by tumor cells, thereby reducing cell growth . This interaction highlights the potential of this compound in cancer treatment.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound’s binding to collagen results in reduced cell growth and proliferation . Additionally, it has been shown to protect against oxidative stress-induced cell death in cortical neurons by inhibiting transglutaminase activity . These effects demonstrate the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to collagen in cancer cells, stabilizing it and reducing its uptake by tumor cells . This binding interaction is crucial for its anti-cancer properties. Additionally, this compound inhibits transglutaminase activity, which plays a role in protecting cells from oxidative stress-induced damage . These molecular interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, with a melting point of 120-122°C and a boiling point of 477.2±30.0°C . Over time, this compound may degrade, affecting its long-term efficacy in cellular function. Studies have shown that its stabilization of collagen in cancer cells leads to sustained anti-cancer effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential in reducing tumor growth by stabilizing collagen . At higher doses, there may be toxic or adverse effects, although specific data on these effects are limited. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of thioethyl-modified peptides . It interacts with enzymes and cofactors that facilitate these metabolic processes. The compound’s role in stabilizing collagen also affects metabolic flux and metabolite levels in cancer cells . Understanding these metabolic pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its interaction with collagen plays a significant role in its localization and accumulation in cancer cells . This targeted distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches the desired sites of action.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its binding to collagen in cancer cells highlights its targeted localization, which is essential for its anti-cancer properties
properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMWZADMHBLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393924 | |
Record name | Di-Boc-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67385-10-8 | |
Record name | Di-Boc-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | di-Boc-cystamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Di-Boc-cystamine found ineffective as a transglutaminase inhibitor in the study on human tissues?
A1: While the exact reason for this compound's ineffectiveness as a transglutaminase inhibitor wasn't explored in the study [], it was found ineffective even at high concentrations (100 mM) []. This suggests that the compound may not effectively interact with the active site of the tissue transglutaminase (TGase 2) to inhibit its activity. Further research is needed to fully understand the underlying mechanisms and structural factors influencing its lack of inhibitory effects.
Q2: What is the molecular formula and structure of this compound?
A2: The molecular formula of this compound is C14H28N2O4S2 []. Its structure consists of a disulfide bond (S-S) in the center, with each sulfur atom linked to an ethyl group. Each ethyl group is further connected to a carbamate group, which consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group. This symmetrical structure places the molecule on a twofold rotation axis running through the center of the S—S bond [].
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